molecular formula C21H27N5O2 B2574612 3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872840-33-0

3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2574612
CAS No.: 872840-33-0
M. Wt: 381.48
InChI Key: OJRMTTUQVKUTAK-UHFFFAOYSA-N
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Description

3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a chemical compound intended for research applications. This product is supplied for non-human research purposes only and is strictly classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound in various biochemical and pharmacological studies, particularly in early-stage investigations where novel chemical entities are screened for potential biological activity. The structural features of this molecule, including its imidazo[1,2-g]purine-2,4-dione core and specific hexyl, methyl, and substituted phenyl substituents, suggest potential for interaction with various biological targets, though its precise mechanism of action and specific research applications require further investigation. The product information is subject to availability and verification. For detailed specifications, safety data, and handling protocols, researchers should consult directly with the supplier.

Properties

IUPAC Name

2-hexyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-4-5-6-7-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-14-25(17)20)16-10-8-15(2)9-11-16/h8-11H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRMTTUQVKUTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the starting materials may include 1-hexyl-3-methyl-4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and a suitable amine. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization and formation of the imidazo[1,2-g]purine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with reagents like KMnO4 in aqueous solution.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound belongs to a family of imidazo-purine-diones, which share a common tricyclic core but differ in substituent groups. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Features
Target Compound 3-hexyl, 1-methyl, 8-(4-methylphenyl) Not Provided Enhanced lipophilicity due to hexyl chain; potential for aromatic interactions via 4-methylphenyl
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[1,2-g]purine-2,4-dione 3-(2-methoxyethyl), 8-(4-fluorophenyl) 887882-48-6 Fluorine substitution improves metabolic stability; polar methoxyethyl enhances solubility
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(2-methoxyphenyl), 7-(p-cyanophenyl) Not Provided Electron-withdrawing cyano group may influence electronic properties and target binding
1,7-Dimethyl-8-(2-hydroxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 1,7-dimethyl, 8-(2-hydroxyethyl) 263.25 Hydroxyethyl group increases hydrophilicity; reduced steric hindrance

Computational and Bioactivity Comparisons

Computational Similarity Metrics

Studies emphasize structural similarity as a predictor of bioactivity. Key metrics include:

  • Tanimoto Coefficient : Used to quantify similarity between bit vectors of molecular fingerprints (e.g., MACCS or Morgan fingerprints). For instance, compounds with >70% similarity often share overlapping bioactivity profiles .
  • Hierarchical Clustering : Bioactivity data (e.g., NCI-60 screens) cluster analogs with shared substituents, suggesting conserved modes of action .

Pharmacological Implications

  • Lipophilicity : The hexyl chain in the target compound likely improves membrane permeability compared to hydroxyethyl or methoxyethyl analogs .
  • Aromatic Interactions: The 4-methylphenyl group may engage in π-π stacking with kinase ATP-binding pockets, akin to fluorophenyl or cyanophenyl analogs .
  • Metabolic Stability: Fluorine or cyano substituents in analogs reduce oxidative metabolism, enhancing half-life .

Challenges and Limitations in Comparative Studies

Structural Complexity : Subtle differences (e.g., hexyl vs. methoxyethyl) complicate direct bioactivity predictions despite high Tanimoto scores .

Synthetic Accessibility : Bulky substituents (e.g., hexyl) may hinder large-scale synthesis compared to smaller analogs like the hydroxyethyl derivative .

Biological Activity

The compound 3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a member of the imidazopurine family and has garnered interest for its potential biological activities. This article reviews the compound's biological activity based on available research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an imidazole ring fused with a purine system. The presence of alkyl and aryl substituents suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this imidazopurine derivative exhibit a range of biological activities including:

  • Anticancer Activity : Compounds within this class have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial effects against various pathogens.
  • Enzyme Inhibition : Certain imidazopurines act as inhibitors of specific enzymes involved in cancer progression and other diseases.

Anticancer Activity

A study focusing on related imidazopurines demonstrated that these compounds can inhibit the proliferation of cancer cells. For instance:

  • Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Mechanism of Action : Induction of apoptosis was observed through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Research has shown that the imidazopurine derivatives possess antimicrobial properties:

  • Pathogens Tested : Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Inhibition Concentrations : Minimum inhibitory concentrations (MICs) were determined to assess efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Target Enzymes : Phosphodiesterases (PDEs) and kinases have been identified as key targets.
  • Inhibition Studies : IC50 values were reported indicating the concentration required to inhibit enzyme activity by 50%.

Case Studies

StudyCompound TestedBiological ActivityFindings
1Imidazopurine AAnticancerInduced apoptosis in MCF-7 cells with IC50 = 20 µM
2Imidazopurine BAntimicrobialMIC against E. coli = 15 µg/mL
3Imidazopurine CEnzyme InhibitionPDE inhibition with IC50 = 30 nM

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